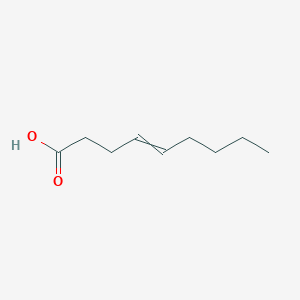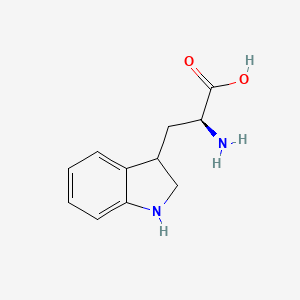
2-(3-(1H-インドール-5-イル)フェニル)酢酸
説明
2-(3-(1h-Indol-5-yl)phenyl)acetic acid is a useful research compound. Its molecular formula is C16H13NO2 and its molecular weight is 251.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-(1h-Indol-5-yl)phenyl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(1h-Indol-5-yl)phenyl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医学:抗ウイルスおよび抗炎症作用
“2-(3-(1H-インドール-5-イル)フェニル)酢酸”誘導体は、その抗ウイルスおよび抗炎症作用により、医学分野において有望な候補として注目されています。 研究によると、特定のインドール誘導体はインフルエンザAウイルスおよびコクサッキーB4ウイルスを阻害することが示されており、抗ウイルス療法における潜在的な用途が示唆されています 。 さらに、いくつかの誘導体は抗炎症作用を示しており、炎症性疾患の新しい治療薬開発に役立つ可能性があります .
農業:植物生長調節
農業において、“2-(3-(1H-インドール-5-イル)フェニル)酢酸”などのインドール誘導体は、植物ホルモンとして重要な役割を果たします。 関連する化合物であるインドール-3-酢酸は、植物の成長、組織分化、および環境刺激に対する応答の調節に関与しています 。これは、“2-(3-(1H-インドール-5-イル)フェニル)酢酸”が作物の収量増加とストレス耐性の向上に役立つ可能性があることを示唆しています。
バイオテクノロジー:タンパク質分解研究
この化合物は、特にタンパク質分解の研究において、バイオテクノロジー分野で応用されています。 オーキシン誘導性デグロンリガンドとして、標的タンパク質のユビキチン化を誘導することができます。これは、プロテオミクスや細胞メカニズムの理解において重要なプロセスです .
薬理学:医薬品開発
薬理学的に、インドール誘導体は、その幅広い生物活性により、医薬品開発において不可欠な役割を果たします。 それらは、合成医薬品分子の足場として役立ち、癌や微生物感染症を含むさまざまな疾患の治療に役立ちます 。 “2-(3-(1H-インドール-5-イル)フェニル)酢酸”は、薬理学的に活性な化合物を合成する際に貴重な前駆体となる可能性があります。
材料科学:アルカロイドの合成
材料科学において、“2-(3-(1H-インドール-5-イル)フェニル)酢酸”は、アルカロイドの合成に使用されています。アルカロイドは、電子工学やナノテクノロジー分野で潜在的な用途を持つ新素材の開発において重要です .
環境科学:生態毒性学
最後に、“2-(3-(1H-インドール-5-イル)フェニル)酢酸”の安全性プロファイルと環境への影響は、環境科学において注目されています。 その生態毒性学的影響を理解することは、その使用と廃棄に伴う環境リスクを評価するために不可欠です .
作用機序
Target of Action
Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . They play a significant role in cell biology and have been used as biologically active compounds for the treatment of various disorders .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect various biological pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives are known to have various biological effects due to their interaction with multiple targets .
生化学分析
Biochemical Properties
2-(3-(1H-Indol-5-yl)phenyl)acetic acid plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions help in mitigating oxidative damage within cells. Additionally, 2-(3-(1H-Indol-5-yl)phenyl)acetic acid can bind to certain receptors on cell membranes, influencing signal transduction pathways .
Cellular Effects
The effects of 2-(3-(1H-Indol-5-yl)phenyl)acetic acid on cells are diverse. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. By modulating these pathways, the compound can induce cell death in cancerous cells while promoting the growth of healthy cells. Furthermore, 2-(3-(1H-Indol-5-yl)phenyl)acetic acid affects gene expression by upregulating or downregulating specific genes involved in cellular metabolism .
Molecular Mechanism
At the molecular level, 2-(3-(1H-Indol-5-yl)phenyl)acetic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, such as DNA and proteins, altering their structure and function. This binding can lead to enzyme inhibition or activation, depending on the target molecule. For example, the compound has been found to inhibit the activity of certain kinases, which are enzymes that play a role in cell signaling and growth .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3-(1H-Indol-5-yl)phenyl)acetic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-(3-(1H-Indol-5-yl)phenyl)acetic acid remains stable under specific storage conditions but may degrade when exposed to light or high temperatures. Long-term exposure to the compound in in vitro or in vivo studies has revealed its potential to induce chronic cellular changes, such as sustained alterations in gene expression .
Dosage Effects in Animal Models
The effects of 2-(3-(1H-Indol-5-yl)phenyl)acetic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as reducing oxidative stress and promoting cell survival. At high doses, it can lead to toxic or adverse effects, including liver and kidney damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcomes without causing harm .
Metabolic Pathways
2-(3-(1H-Indol-5-yl)phenyl)acetic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in the metabolism of various compounds. The compound can influence metabolic flux by altering the levels of specific metabolites. For instance, it has been shown to increase the production of certain antioxidants, thereby enhancing the cell’s ability to combat oxidative stress .
Transport and Distribution
Within cells and tissues, 2-(3-(1H-Indol-5-yl)phenyl)acetic acid is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to particular cellular compartments, where it can exert its effects. The compound’s distribution is influenced by factors such as its solubility and affinity for different cellular components .
Subcellular Localization
The subcellular localization of 2-(3-(1H-Indol-5-yl)phenyl)acetic acid is crucial for its activity and function. It has been found to localize in the mitochondria, where it can influence mitochondrial function and energy production. Additionally, the compound may undergo post-translational modifications that direct it to specific organelles, such as the nucleus or endoplasmic reticulum. These targeting signals ensure that 2-(3-(1H-Indol-5-yl)phenyl)acetic acid reaches the appropriate cellular compartments to exert its biochemical effects .
特性
IUPAC Name |
2-[3-(1H-indol-5-yl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c18-16(19)9-11-2-1-3-12(8-11)13-4-5-15-14(10-13)6-7-17-15/h1-8,10,17H,9H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTQLDLXUWNVRHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC3=C(C=C2)NC=C3)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20654120 | |
| Record name | [3-(1H-Indol-5-yl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20654120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886363-20-8 | |
| Record name | [3-(1H-Indol-5-yl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20654120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-Oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B1498645.png)
![(4R,9aS)-4-(3,4,5-Trifluorophenyl)hexahydropyrido[2,1-c][1,4]oxazin-6(1H)-one](/img/structure/B1498646.png)






![Disodium;[[(3,4-dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl)methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B1498659.png)

![1-(3-Methylbicyclo[2.2.1]hept-2-YL)propyl acetate](/img/structure/B1498665.png)
